Diethyl(methacryloyloxyethyl)phosphonate
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Overview
Description
Mapc2 et: . This compound is notable for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mapc2 et typically involves the reaction of methacrylic acid with diethyl phosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to ensure optimal reaction rates.
Solvent: Common solvents like or are used to dissolve the reactants and facilitate the reaction.
Catalyst: Acidic catalysts like or basic catalysts like can be employed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of Mapc2 et can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of methacrylic acid and diethyl phosphonate into the reactor.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Post-reaction purification steps such as or to obtain high-purity Mapc2 et.
Chemical Reactions Analysis
Types of Reactions: Mapc2 et undergoes various chemical reactions, including:
Polymerization: It can polymerize to form with unique properties.
Substitution Reactions: The phosphonate group can participate in substitution reactions with nucleophiles.
Hydrolysis: The ester bonds in Mapc2 et can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators like or are used under thermal or photochemical conditions.
Substitution: Nucleophiles such as or can react with the phosphonate group in the presence of a base.
Hydrolysis: Acidic conditions (e.g., ) or basic conditions (e.g., ) can facilitate the hydrolysis of ester bonds.
Major Products:
Polymers: Depending on the polymerization conditions, various polymers with different properties can be obtained.
Substituted Products: Substitution reactions yield products with modified phosphonate groups.
Hydrolyzed Products: Hydrolysis results in the formation of and .
Scientific Research Applications
Mapc2 et has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of with specific properties.
Materials Science: Employed in the development of and with enhanced performance.
Biology and Medicine: Investigated for its potential use in and .
Mechanism of Action
The mechanism of action of Mapc2 et involves its ability to undergo polymerization and form cross-linked networks. The phosphonate group plays a crucial role in enhancing the adhesion and stability of the resulting polymers. The molecular targets and pathways involved include:
Polymerization Pathways: Initiation, propagation, and termination steps in the polymerization process.
Cross-Linking: Formation of cross-linked networks that enhance the mechanical properties of the polymers.
Comparison with Similar Compounds
Mapc2 et can be compared with other similar compounds such as:
Methacryloyloxyethyl phosphate (MEP): Similar in structure but with a phosphate group instead of a phosphonate group.
Methacryloyloxyethyl methyl phosphate (MEMP): Contains a methyl group in the phosphate moiety.
Methacryloyloxyethyl dimethyl phosphate (MEDP): Contains two methyl groups in the phosphate moiety.
Uniqueness: Mapc2 et is unique due to its diethyl phosphonate group , which imparts specific properties such as enhanced hydrolytic stability and adhesion compared to other similar compounds .
Properties
Molecular Formula |
C10H19O5P |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
InChI Key |
ZQBWPISHKSLENR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC(=O)C(=C)C)OCC |
Origin of Product |
United States |
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